molecular formula C22H25N5O4 B4300000 ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE

ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE

Cat. No.: B4300000
M. Wt: 423.5 g/mol
InChI Key: QLKJROJYYPOPRG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a tetrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of 4-methylphenylhydrazine with sodium azide under acidic conditions.

    Acylation Reaction: The tetrazole derivative is then acylated using an appropriate acyl chloride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the intermediate product with ethyl 3-(4-methoxyphenyl)propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the tetrazole ring and acetylamino group.

    4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of an ester.

    5-(4-Methylphenyl)-2H-tetrazole: Lacks the ester and methoxyphenyl groups.

Uniqueness

Ethyl 3-(4-methoxyphenyl)-3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is unique due to the combination of its structural features, including the methoxyphenyl group, tetrazole ring, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-31-21(29)13-19(16-9-11-18(30-3)12-10-16)23-20(28)14-27-25-22(24-26-27)17-7-5-15(2)6-8-17/h5-12,19H,4,13-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKJROJYYPOPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-(4-METHOXYPHENYL)-3-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE

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